

Solubility Profile of 2-Sulfoterephthalic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-sulfoterephthalic Acid

Cat. No.: B8772342

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of **2-sulfoterephthalic acid**, a molecule of interest in various chemical and pharmaceutical research areas. Understanding the solubility of this compound is critical for its application in synthesis, formulation, and biological assays. This document collates available solubility data, outlines detailed experimental protocols for its determination, and provides a visual representation of the experimental workflow.

Core Concepts in Solubility

The solubility of a compound is its ability to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. This property is influenced by the chemical structures of both the solute (**2-sulfoterephthalic acid**) and the solvent, as well as by temperature and pressure. The presence of both polar carboxylic acid groups and a strongly polar sulfonic acid group in **2-sulfoterephthalic acid** suggests a high affinity for polar solvents.

Quantitative Solubility Data

Direct quantitative solubility data for **2-sulfoterephthalic acid** in a wide range of solvents is not extensively available in published literature. However, information regarding its monosodium salt and related compounds, as well as qualitative observations from synthesis procedures, provides valuable insights into its solubility characteristics.

Table 1: Summary of Known Solubility Characteristics of **2-Sulfoterephthalic Acid** and Its Monosodium Salt

Compound	Solvent System	Temperature (°C)	Solubility	Data Type
2-Sulfoterephthalic Acid	Acetic Acid	Hot	Soluble for recrystallization	Qualitative
Monosodium 2-Sulfoterephthalate	Water	Not Specified	Soluble	Qualitative[1]
Monosodium 2-Sulfoterephthalate	10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	Not Specified	≥ 5 mg/mL (18.57 mM)	Semi-Quantitative[2]
Monosodium 2-Sulfoterephthalate	10% DMSO, 90% (20% SBE- β -CD in Saline)	Not Specified	≥ 5 mg/mL (18.57 mM)	Semi-Quantitative[2]
Monosodium 2-Sulfoterephthalate	10% DMSO, 90% Corn Oil	Not Specified	5 mg/mL (18.57 mM) (Suspended)	Semi-Quantitative[2]

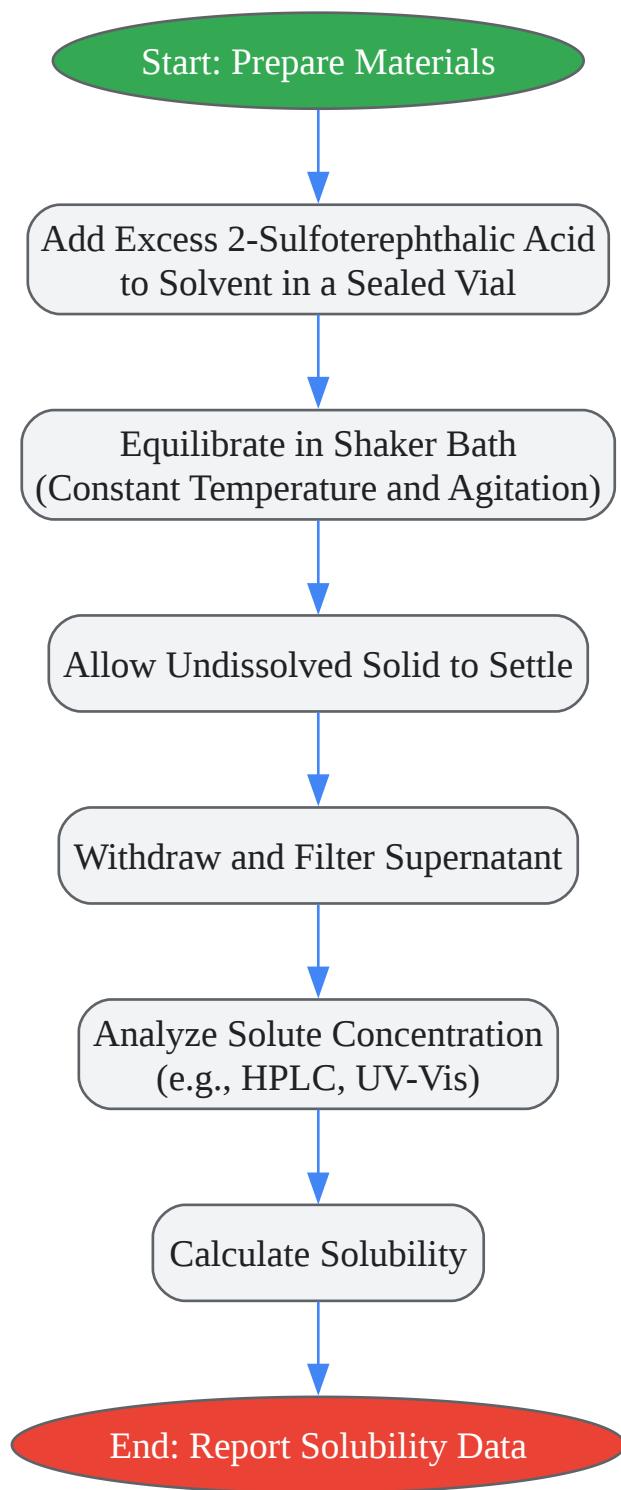
Experimental Protocol: Isothermal Shake-Flask Method for Solubility Determination

The following is a detailed protocol for determining the solubility of **2-sulfoterephthalic acid**, adapted from established methods for structurally similar aromatic acids.[3][4] This method, also known as the excess solid method, is considered the gold standard for thermodynamic solubility measurement.

1. Materials and Equipment:

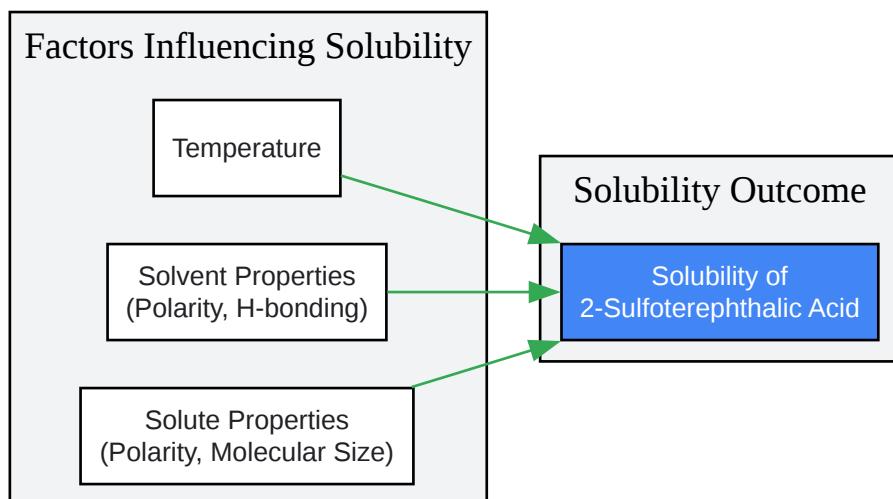
- **2-Sulfoterephthalic acid** (high purity)

- Selected solvents (e.g., water, methanol, ethanol, acetic acid, DMSO)
- Thermostatically controlled shaker water bath or incubator
- Analytical balance
- Sealed vials or flasks
- Syringes and syringe filters (e.g., 0.45 µm PTFE)
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a calibrated UV-Vis spectrophotometer
- Volumetric flasks and pipettes


2. Procedure:

- Preparation of Saturated Solutions:
 - Add an excess amount of **2-sulfoterephthalic acid** to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.
 - Place the vials in a thermostatically controlled shaker and agitate at a constant temperature for a predetermined equilibration period (typically 24-72 hours). This duration should be sufficient to ensure that the concentration of the dissolved solid in the liquid phase reaches a constant value.
- Sample Collection and Preparation:
 - After equilibration, cease agitation and allow the vials to stand undisturbed at the experimental temperature for at least 2 hours to permit the undissolved solid to settle.
 - Carefully withdraw a sample of the clear supernatant using a syringe. To prevent precipitation or dissolution of the solute due to temperature changes, the syringe can be pre-heated or pre-cooled to the experimental temperature.

- Immediately filter the sample through a syringe filter into a clean vial to remove any suspended solid particles.
- Analysis of Solute Concentration:
 - Accurately dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.
 - Determine the concentration of **2-sulfoterephthalic acid** in the diluted sample using a validated analytical method such as HPLC or UV-Vis spectroscopy. A calibration curve prepared with standard solutions of known concentrations is required for accurate quantification.
- Calculation of Solubility:
 - Calculate the concentration of **2-sulfoterephthalic acid** in the original saturated solution by accounting for the dilution factor.
 - Express the solubility in appropriate units, such as mg/mL, mol/L, or as a mole fraction.


Mandatory Visualizations

The following diagrams illustrate the logical workflow of the experimental protocol for determining the solubility of **2-sulfoterephthalic acid**.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the isothermal shake-flask solubility determination method.

[Click to download full resolution via product page](#)

Caption: Key factors influencing the solubility of **2-sulfoterephthalic acid**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 19089-60-2: Sulfoterephthalic acid monosodium salt; 90% [cymitquimica.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Solubility Profile of 2-Sulfoterephthalic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b8772342#solubility-of-2-sulfoterephthalic-acid-in-different-solvents>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com